Acridine, 9-[(oxiranylmethyl)thio]-
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Overview
Description
Acridine, 9-[(oxiranylmethyl)thio]- is a compound belonging to the acridine family, which is known for its broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 9-[(oxiranylmethyl)thio]- typically involves the introduction of the oxiranylmethylthio group to the acridine core. One common method is the reaction of acridine with an epoxide and a thiol under basic conditions. The reaction proceeds through the nucleophilic attack of the thiol on the epoxide, followed by the attachment of the resulting oxiranylmethylthio group to the acridine nucleus .
Industrial Production Methods
Industrial production of acridine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Acridine, 9-[(oxiranylmethyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxiranylmethylthio group to a thiol or other reduced forms.
Substitution: The oxiranylmethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives .
Scientific Research Applications
Acridine, 9-[(oxiranylmethyl)thio]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA intercalator and its effects on biological processes involving DNA.
Medicine: Explored for its anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the production of dyes, fluorescent materials, and other industrial applications.
Mechanism of Action
The mechanism of action of acridine, 9-[(oxiranylmethyl)thio]- involves its interaction with biological targets such as DNA. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit enzymes such as topoisomerases and telomerases, leading to anticancer effects. Additionally, the oxiranylmethylthio group may interact with other biomolecules, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound with a broad range of biological activities.
Amsacrine: An acridine derivative used as an anticancer agent.
Triazoloacridone: Another acridine derivative with potential anticancer properties.
Uniqueness
This unique structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
827303-13-9 |
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Molecular Formula |
C16H13NOS |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
9-(oxiran-2-ylmethylsulfanyl)acridine |
InChI |
InChI=1S/C16H13NOS/c1-3-7-14-12(5-1)16(19-10-11-9-18-11)13-6-2-4-8-15(13)17-14/h1-8,11H,9-10H2 |
InChI Key |
KKQGPTNQIKKQAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CSC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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